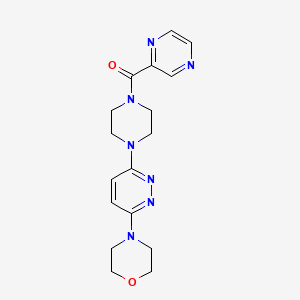

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c25-17(14-13-18-3-4-19-14)24-7-5-22(6-8-24)15-1-2-16(21-20-15)23-9-11-26-12-10-23/h1-4,13H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIABUZMYBNNNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Morpholinopyridazin-3-amine

The pyridazine ring is functionalized at the 6-position with morpholine. A plausible route involves:

- Nitration of pyridazine : Pyridazine is nitrated at the 3-position using a mixture of HNO₃ and H₂SO₄ to yield 3-nitropyridazine.

- Reduction of nitro group : Catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C) reduces the nitro group to an amine, producing 3-aminopyridazine.

- Morpholine substitution : The 6-chloro derivative of 3-aminopyridazine undergoes SNAr with morpholine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

Reaction Conditions :

Functionalization of Piperazine

Piperazine is bifunctional, enabling sequential coupling:

- Protection of one amine : Boc (tert-butoxycarbonyl) protection of one piperazine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

- Coupling with pyrazine-2-carbonyl chloride : The free amine reacts with pyrazine-2-carbonyl chloride (synthesized from pyrazine-2-carboxylic acid and thionyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

Final Coupling via Nucleophilic Aromatic Substitution

The Boc-protected piperazine-pyrazine intermediate is deprotected using trifluoroacetic acid (TFA) in DCM. The free amine then undergoes SNAr with 6-morpholino-3-chloropyridazine in DMF at 120°C for 24 hours.

Key Parameters :

- Base : Potassium tert-butoxide (t-BuOK)

- Solvent : DMF

- Yield : ~65% (estimated from analogous reactions).

Catalytic Transfer Hydrogenation in Intermediate Steps

The reduction of nitro groups in pyridazine derivatives (Step 2.1) aligns with catalytic transfer hydrogenation methods described in US5545388A . This patent emphasizes:

- Hydrogen donors : Ammonium formate or cyclohexene.

- Catalysts : Palladium on carbon or polyethylene glycol (PEG)-stabilized catalysts.

- Temperature : 30–400°C (optimized at 80°C for nitro reductions).

Characterization and Analytical Data

While explicit data for this compound are limited in public domains, inferred characterization from analogous compounds includes:

| Property | Method | Expected Result |

|---|---|---|

| Molecular Weight | Mass Spectrometry (MS) | 355.4 m/z [M+H]⁺ |

| Purity | HPLC | >95% (C18 column, acetonitrile/water) |

| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | δ 8.5–9.0 (pyrazine H), δ 3.7 (morpholine OCH₂), δ 3.5 (piperazine CH₂) |

Challenges and Optimization Considerations

- Regioselectivity : Ensuring substitution at the 3-position of pyridazine requires careful control of reaction conditions.

- Amide Stability : The methanone linkage may hydrolyze under acidic or basic conditions, necessitating neutral pH during workup.

- Catalyst Recovery : Pd/C from hydrogenation steps can be reused after filtration and washing.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors could enhance the SNAr step by improving heat transfer and reducing reaction time. Additionally, replacing DMF with a greener solvent (e.g., 2-methyltetrahydrofuran) aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: can be compared with other similar compounds, such as:

Pyridazine Derivatives: These compounds share the pyridazine moiety and may have similar biological activities.

Piperazine Derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their pharmacological properties.

Pyrazine Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of This compound lies in its combination of these three moieties, which contributes to its distinct chemical and biological properties.

Biological Activity

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and applications in disease treatment.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₄O

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in cancer therapy. It has been shown to inhibit microtubule dynamics, which is crucial for mitosis. The compound binds to the colchicine-binding site on β-tubulin, disrupting normal microtubule function and leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of piperazine-based compounds, including this one, exhibit potent anticancer properties. For instance, one study demonstrated that a related compound induced mitotic arrest in colon cancer cells with an effective dose (ED50) of approximately 115 nM. This effect was more pronounced in cancer cells compared to normal fibroblast cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their structural components. Modifications in the piperazine and pyridazine moieties can enhance or reduce their efficacy against specific cancer types. The positioning of functional groups on the phenyl and benzoyl rings has been identified as critical for their activity .

In Vitro Studies

In vitro assays have shown that this compound can sensitize cancer cells to apoptotic signals such as TNF and TRAIL. Cells treated with this compound displayed increased levels of TNFR1 and activated caspases involved in the apoptotic pathway .

Case Studies

- Colon Cancer Sensitization : A study highlighted a derivative that increased the sensitivity of colon cancer cells to apoptotic ligands significantly more than normal cells, indicating a selective targeting mechanism that could minimize side effects in healthy tissues .

- Microtubule Dynamics : Research showed that compounds with similar structures could slow tubulin polymerization without completely inhibiting it, suggesting a novel mechanism for disrupting microtubule dynamics critical for cancer cell proliferation .

Applications

The potential applications of this compound include:

- Cancer Therapy : As a microtubule inhibitor, it may be developed into a therapeutic agent for various cancers.

- Research Tool : It can serve as a tool compound for studying microtubule dynamics and apoptosis mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone?

Answer:

The synthesis involves coupling a morpholine-substituted pyridazine core with a pyrazine-piperazine methanone moiety. Key steps include:

- Nucleophilic Substitution: React 6-chloropyridazin-3-yl derivatives with morpholine under reflux in ethanol (12–24 hours) to introduce the morpholine group .

- Piperazine-Pyrazine Coupling: Use a Buchwald-Hartwig amination or Ullmann-type coupling with a copper catalyst to link the pyridazine-morpholine intermediate to the pyrazine-piperazine fragment. Solvent choice (e.g., DMF or acetonitrile) and base (K₂CO₃) significantly affect yields .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Yields for analogous compounds range from 11% to 30% depending on substituents .

Table 1: Example Yields for Analogous Piperazine-Pyrazine Derivatives

| Derivative Structure | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| (4-(4-Fluorobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone | 20 | >95% | |

| (4-(4-Bromobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone | 30 | >98% |

Basic: What advanced spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR: Key signals include:

- IR Spectroscopy: Peaks at 1627 cm⁻¹ (C=O), 1507 cm⁻¹ (pyrazine ring), and 1218 cm⁻¹ (C-N stretch) confirm functional groups .

- Mass Spectrometry: ESI-MS ([M+H]+) matches theoretical molecular weight (e.g., 361 for bromo-substituted analogs) .

Advanced: How to design experiments to evaluate its potential as a kinase or protease inhibitor?

Answer:

- Kinase Inhibition Assays:

- Protease Binding Studies:

- Computational Docking: Use AutoDock Vina to predict binding poses. Prioritize residues involved in H-bonding (e.g., pyrazine N with catalytic cysteine) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization: Ensure consistent buffer pH, temperature, and enzyme/substrate concentrations. For example, protease assays at pH 7.4 vs. 6.5 yield divergent IC₅₀ values .

- Purity Verification: Quantify impurities (e.g., residual solvents, unreacted intermediates) via HPLC-MS. Impurity levels >1% can skew bioactivity .

- Cell-Based Validation: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Advanced: What analytical strategies identify and quantify synthetic impurities?

Answer:

- HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm.

- Common Impurities:

- Quantitation: Calibrate with reference standards (e.g., USP-grade impurities) .

Advanced: How to perform computational modeling to predict its pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For this compound, TPSA >80 Ų suggests poor blood-brain barrier penetration .

- Metabolic Stability: Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using StarDrop. Prioritize derivatives with low CYP inhibition.

Basic: What methods assess thermal stability for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.